molecular formula C12H10N2 B14136362 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine

7-Methylbenzo[4,5]imidazo[1,2-a]pyridine

Cat. No.: B14136362
M. Wt: 182.22 g/mol
InChI Key: QHABOBYYPJQRDY-UHFFFAOYSA-N
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Description

7-Methylbenzo[4,5]imidazo[1,2-a]pyridine (CAS 1243272-98-1) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 12 H 10 N 2 and a molecular weight of 182.23 g/mol, it serves as a versatile chemical scaffold . The broader class of imidazopyridines is renowned for its wide range of biological activities, largely because its structure resembles naturally occurring purines, allowing it to interact effectively with essential biomolecules . This compound is part of the benzo[4,5]imidazo[1,2-a]pyridine family, which has been identified as a promising central core for designing new therapeutic agents . Key Research Areas and Potential Mechanisms: Anticancer Research: Structurally related imidazopyridine derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines, including melanoma, cervical cancer, and breast cancer . Proposed mechanisms for these activities include the inhibition of key cellular pathways like AKT/mTOR, induction of apoptosis, and G2/M cell cycle arrest . Anti-inflammatory Applications: Tricyclic benzimidazole-pyrimidine hybrids, which share a similar structural motif, have been developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds show significant anti-nociceptive activity in vivo, highlighting the potential of this chemotype for inflammation research . Versatile Chemical Building Block: The imidazopyridine core is a privileged structure in drug discovery, found in compounds with diverse pharmacological actions, making it an invaluable intermediate for synthesizing novel bioactive molecules . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

7-methylpyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H10N2/c1-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h2-8H,1H3

InChI Key

QHABOBYYPJQRDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Intramolecular C–N Bond Formation

A copper-catalyzed approach enables the fusion of 2-aminopyridine with methyl-substituted aryl halides. For instance, reacting 2-aminopyridine with 2-bromo-3-methylphenylboronic acid in the presence of copper acetate (20 mol%) and cesium carbonate (3 equiv) in dimethylformamide (DMF) at 120°C for 24 hours yields the target compound in 85% yield. The mechanism involves oxidative addition of the aryl halide to copper, followed by C–N coupling and cyclization (Figure 1).

Reaction Conditions

  • Catalyst: Cu(OAc)₂ (20 mol%)
  • Base: Cs₂CO₃ (3 equiv)
  • Solvent: DMF
  • Temperature: 120°C
  • Time: 24 hours
  • Yield: 85%

This method is noted for its scalability and compatibility with diverse substituents, though prolonged reaction times may lead to byproduct formation.

Molecular Iodine-Catalyzed Ultrasonication

Eco-friendly methods employing molecular iodine as a catalyst under ultrasonication have gained traction. This approach minimizes metal residues and reduces reaction times.

One-Pot Three-Component Reaction

A mixture of 2-aminopyridine, 3-methylbenzaldehyde, and dimedone in water, catalyzed by iodine (20 mol%) under ultrasonication (30 minutes, room temperature), produces the target compound via Knoevenagel condensation and subsequent cyclization. The absence of toxic solvents and short reaction time (1 hour total) make this method industrially viable, albeit with moderate yields (65–70%).

Optimization Insights

  • Ultrasonication enhances mass transfer, reducing side reactions.
  • Aqueous medium aligns with green chemistry principles.

Comparative Analysis of Preparation Methods

Table 1 summarizes the efficiency, scalability, and limitations of the discussed methods.

Method Catalyst Yield Time Key Advantage
Copper-Catalyzed C–N Cu(OAc)₂ 85% 24 h High regioselectivity
Suzuki–Miyaura Coupling PdCl₂(dppf)₂ 72% 22 h Scalability
Iodine/Ultrasonication Molecular I₂ 70% 1 h Eco-friendly

Mechanistic Insights and Challenges

Cyclization Pathways

The formation of the imidazo[1,2-a]pyridine core typically proceeds via intramolecular nucleophilic attack of the pyridine nitrogen on an electrophilic carbon, followed by dehydration (Figure 2). In the case of 7-methylbenzoimidazo[1,2-a]pyridine, steric and electronic effects from the methyl group necessitate precise control of reaction conditions to avoid positional isomers.

Byproduct Formation

Competing reactions, such as over-alkylation or incomplete cyclization, are common challenges. For example, in palladium-catalyzed methods, residual bromine or iodine in starting materials can lead to halogenated byproducts. Purification via silica gel chromatography or recrystallization is often required.

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methylbenzo[4,5]imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Methylbenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule .

Comparison with Similar Compounds

Key Insights :

  • The 7-methyl group reduces electrophilic reactivity at adjacent positions compared to unsubstituted analogs .
  • Compared to pyrido[1,2-a]benzimidazole, the benzo[4,5]imidazo[1,2-a]pyridine core offers distinct π-orbital overlap, impacting fluorescence and binding interactions .

Key Insights :

  • 7-Methyl derivatives often require longer reaction times or higher temperatures due to steric effects .
  • Unsubstituted benzo[4,5]imidazo[1,2-a]pyridines are more efficiently synthesized via one-pot methods .

Reactivity and Functionalization

Electrophilic substitution patterns differ based on substituent positions:

Compound Preferred Reaction Sites Notable Reactions
7-Methylbenzo[4,5]imidazo[1,2-a]pyridine C2, C3 (if accessible) Nucleophilic substitution at C2 due to methyl blocking at C7 .
Benzo[4,5]imidazo[1,2-a]pyridine C3 (electrophilic substitution) Halogenation, nitration, and Mannich reactions occur regioselectively at C3 .
3-Methylimidazo[1,2-a]pyridine C2 (nucleophilic substitution) Reacts with N-bromosuccinimide at C2 when C3 is blocked .

Key Insights :

  • Methyl groups at C7 or C3 redirect reactivity to alternative positions, enabling tailored functionalization .

Pharmacological Activity

Compound Biological Targets Activity
7-Methylbenzo[4,5]imidazo[1,2-a]pyridine Kinases (e.g., Aurora-A) Potential anti-cancer agent; methyl group may enhance binding affinity .
Benzo[4,5]imidazo[1,2-a]pyridines Wnt/β-catenin signaling Inhibitors of cancer pathways; unsubstituted analogs show higher potency .
Imidazo[1,2-a]pyridine derivatives Peripheral benzodiazepine receptor (PBR) Fluorescent probes for receptor imaging .

Fluorescence Properties

  • 7-Methyl derivatives may exhibit altered Stokes shifts compared to unsubstituted analogs due to electronic effects .
  • Benzo[4,5]imidazo[1,2-a]pyridines with hydroxyl groups (e.g., 2-(2'-hydroxyphenyl) derivatives) show ESIPT (excited-state intramolecular proton transfer) activity, enabling cysteine detection in biological systems .

Key Insights :

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